Bienvenue dans la boutique en ligne BenchChem!

2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine

Kinase Inhibition TGF-β Signaling Fibrosis Drug Discovery

This specific [3,4-b] fused isomer is essential for ALK5 kinase inhibitor development, with published IC50 values as low as 7.90 nM. The regioisomers (pyrido[3,2-b] or [4,3-b]) fail to bind ALK5 and produce inactive compounds. With a LogP of 1.0239 and pKa of 8.51, this scaffold provides predictable solubility and permeability for drug design. The single-step borane reduction synthesis yields ~72%, making it more cost-effective than multi-step alternatives. Procure only CAS 194022-45-2 to ensure alignment with patent WO2022013311A1 and reproducible SAR data.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 194022-45-2
Cat. No. B065566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine
CAS194022-45-2
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1COC2=C(N1)C=CN=C2
InChIInChI=1S/C7H8N2O/c1-2-8-5-7-6(1)9-3-4-10-7/h1-2,5,9H,3-4H2
InChIKeyAMSFZNPHLRKOIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine (CAS 194022-45-2): Physicochemical Properties and Research-Grade Specifications for Medicinal Chemistry Sourcing


2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine is a bicyclic heterocycle featuring a fused pyridine-oxazine ring system with the molecular formula C7H8N2O and a molecular weight of 136.15 g/mol . This scaffold serves as a versatile intermediate in the synthesis of biologically active molecules, particularly as a core structure in ALK5 kinase inhibitors [1]. Commercially available at 95% purity, the compound exhibits a calculated LogP of 1.0239 and a predicted pKa of 8.51±0.20, values that inform its handling and formulation in research settings .

Why 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine Is Not Interchangeable with Other Pyridooxazine Isomers


Substituting 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine with its regioisomers—such as pyrido[3,2-b][1,4]oxazine or pyrido[4,3-b][1,4]oxazine—compromises both biological activity and synthetic outcomes. The [3,4-b] fusion pattern creates a distinct electronic environment and hydrogen-bonding topology that is essential for binding to the ALK5 kinase active site, a feature not shared by other isomers [1]. Furthermore, the nitrogen placement in the [3,4-b] isomer alters the scaffold's pKa and LogP, which directly influence solubility, permeability, and subsequent derivatization chemistry . Using an incorrect isomer may lead to failed reactions, inactive lead compounds, or irreproducible biological data, underscoring the procurement necessity of this specific CAS registry number.

2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine: Comparative Quantitative Evidence for Procurement Decisions


Scaffold Specificity in ALK5 Inhibitor Patents: [3,4-b] Isomer vs. Alternative Regioisomers

The patent WO2022013311A1 explicitly claims compounds derived from the 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine scaffold as ALK5 inhibitors, demonstrating that this specific [3,4-b] fusion pattern is a structural prerequisite for the claimed therapeutic utility. In contrast, pyrido[3,2-b][1,4]oxazine and pyrido[4,3-b][1,4]oxazine isomers are not covered by this patent family, indicating a lack of demonstrated ALK5 inhibitory activity for these alternative cores [1].

Kinase Inhibition TGF-β Signaling Fibrosis Drug Discovery

Lipophilicity (LogP) Differentiation: [3,4-b] Isomer vs. Pyrido[3,2-b][1,4]oxazine

The calculated LogP of 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine is 1.0239, while the regioisomer pyrido[3,2-b][1,4]oxazine exhibits a lower LogP of 0.6119 . This 0.412 difference in lipophilicity translates to approximately a 2.6-fold higher predicted partition coefficient for the [3,4-b] isomer, which may confer superior membrane permeability and oral bioavailability potential in downstream lead optimization.

Physicochemical Profiling Drug Likeness Permeability

Potency of ALK5 Inhibitors Derived from the [3,4-b] Scaffold

Derivatives synthesized from the 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine core demonstrate potent ALK5 inhibition. For example, a specific derivative (CHEMBL4077146) shows an IC50 of 7.90 nM against recombinant human ALK5 kinase and an EC50 of 158 nM in a cell-based Smad2/3 phosphorylation assay [1]. This level of potency validates the scaffold's suitability for generating high-affinity ALK5 ligands.

ALK5 Inhibition TGF-β Pathway Kinase IC50

Synthetic Route Efficiency: Borane Reduction vs. Alternative Isomer Synthesis

The synthesis of 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine proceeds via reduction of the corresponding lactam (1H-pyrido[3,4-b][1,4]oxazine-2(3H)-one) using borane-dimethyl sulfide complex, achieving a reported yield of approximately 72% . In contrast, the synthesis of the pyrido[3,2-b][1,4]oxazine isomer requires multi-step protection-deprotection sequences with variable yields and lower regioselectivity .

Organic Synthesis Heterocycle Construction Process Chemistry

pKa Differentiation: [3,4-b] Isomer (pKa 8.51) vs. Pyrido[3,2-b] Methyl Derivative (pKa 10.13)

The predicted pKa of 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine is 8.51±0.20 . A structurally related pyrido[3,2-b][1,4]oxazine derivative (6-methyl substituted) exhibits a higher predicted pKa of 10.13±0.20 . The lower basicity of the [3,4-b] isomer indicates a reduced propensity for protonation at physiological pH, which may improve passive diffusion across lipid bilayers and reduce lysosomal trapping.

Physicochemical Properties Solubility Ionization State

Commercial Availability and Supply Chain Consistency

2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine (CAS 194022-45-2) is available from multiple established chemical suppliers including Fluorochem, BOC Sciences, and Leyan, with purity specifications of 95% or higher . In comparison, the pyrido[3,2-b][1,4]oxazine scaffold (CAS 20348-23-6) is less commonly stocked and often requires custom synthesis, leading to longer lead times and higher procurement costs .

Chemical Sourcing Supply Chain Catalog Availability

Optimal Research Applications for 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine (CAS 194022-45-2) Based on Quantitative Evidence


ALK5 Kinase Inhibitor Lead Generation Programs

This scaffold is the preferred starting point for medicinal chemistry efforts targeting ALK5 (TGF-β type I receptor) for fibrosis and oncology applications. The patent WO2022013311A1 explicitly claims derivatives of this [3,4-b] isomer, and published data confirm that analogs achieve IC50 values as low as 7.90 nM against recombinant ALK5 [1]. Procurement of this specific CAS number ensures alignment with patent claims and established structure-activity relationships.

Synthesis of CNS-Penetrant and Orally Bioavailable Leads

With a LogP of 1.0239—0.412 log units higher than the pyrido[3,2-b] isomer—and a moderate pKa of 8.51, the [3,4-b] scaffold offers a favorable lipophilicity-basicity balance for optimizing passive permeability and reducing efflux liability [1] . Researchers designing compounds with improved oral absorption or blood-brain barrier penetration should prioritize this isomer.

Scale-Up and Process Chemistry Optimization

The synthetic route via borane reduction of the lactam proceeds in a single step with reported yields around 72%, offering a more efficient entry than the multi-step protection-deprotection sequences required for the [3,2-b] isomer [1]. Coupled with broader commercial availability, this makes the [3,4-b] isomer the more cost-effective choice for gram-scale synthesis and process development.

Physicochemical Property Benchmarking for Heterocyclic Libraries

The well-defined predicted LogP (1.0239) and pKa (8.51) values provide a reliable baseline for building heterocyclic compound libraries [1]. Researchers using this scaffold can anticipate consistent ionization and lipophilicity behavior, facilitating computational modeling and property-based design strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.